Methyl 3-(tert-butylcarbamoyl)-5-nitrobenzoate
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Overview
Description
Methyl 3-(tert-butylcarbamoyl)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a tert-butylcarbamoyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(tert-butylcarbamoyl)-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the introduction of the tert-butylcarbamoyl group through a carbamoylation reaction. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and carbamoylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tert-butylcarbamoyl)-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino benzoate derivatives.
Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(tert-butylcarbamoyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(tert-butylcarbamoyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes, making the compound of interest in pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(tert-butylcarbamoyl)-4-methoxyphenyl-indole: Similar in structure but with an indole moiety.
Methyl 3-(tert-butylcarbamoyl)-4-methoxybenzoate: Similar but with a methoxy group instead of a nitro group.
Uniqueness
Methyl 3-(tert-butylcarbamoyl)-5-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the nitro and carbamoyl groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C13H16N2O5 |
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Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl 3-(tert-butylcarbamoyl)-5-nitrobenzoate |
InChI |
InChI=1S/C13H16N2O5/c1-13(2,3)14-11(16)8-5-9(12(17)20-4)7-10(6-8)15(18)19/h5-7H,1-4H3,(H,14,16) |
InChI Key |
HZRKEYWBQXIMCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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